3-(dimethylsulfamoylamino)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylsulfamoylamino)azetidine typically involves the reaction of azetidine with dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent system like acetonitrile and methanol (9:1 ratio) at 60°C for about 3 hours .
Industrial Production Methods: Industrial production methods for azetidines often involve microwave-assisted synthesis. For instance, 1-arenesulfonylazetidines can be synthesized through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylsulfamoylamino)azetidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using diisobutylaluminum hydride (DIBAL-H).
Substitution: It can undergo nucleophilic substitution reactions, particularly with carbon nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: DIBAL-H in an inert solvent like tetrahydrofuran.
Substitution: Carbon nucleophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-(Dimethylsulfamoylamino)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoylamino)azetidine involves its interaction with biological targets through its nitrogen-containing ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. This compound can also undergo ring-opening reactions, which further contribute to its biological activity .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
2-Azetidinones:
Uniqueness: 3-(Dimethylsulfamoylamino)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Its dimethylsulfamoyl group enhances its solubility and potential bioactivity compared to other azetidines .
Properties
Molecular Formula |
C5H13N3O2S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-(dimethylsulfamoylamino)azetidine |
InChI |
InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
YDNQTDFDVKTRGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CNC1 |
Origin of Product |
United States |
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